molecular formula C16H11N3OS B10968583 2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10968583
M. Wt: 293.3 g/mol
InChI Key: BKPSZXJSGWGBCW-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: , also known by its chemical formula C₁₆H₁₁N₃OS , is a heterocyclic compound. Let’s break down its structure:

  • The quinazoline core consists of a quinazolin-5-one ring fused with a thiadiazole ring.
  • The 3-methylphenyl group is attached to the quinazoline ring.

Preparation Methods

Synthesis Routes: One common synthetic route involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides containing electron-withdrawing substituents at positions 3, 4, and 5 . The reaction proceeds as follows:

  • Formation of an intermediate by reacting the amine with the halobenzoyl chloride.
  • Cyclization of the intermediate to yield the target compound.

Industrial Production: Industrial-scale production methods may vary, but the synthetic route described above provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions.

    Reduction: Reduction reactions are also possible.

    Substitution: Substituent groups can be replaced via substitution reactions.

Common Reagents and Conditions:

    Halobenzoyl chlorides: Used in the initial cyclocondensation step.

    Phosphorus oxychloride (POCl₃): and : Employed in the final cyclization step.

Major Products: The major product is the target compound itself, 2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring its potential as a drug candidate.

    Industry: Utilized in material science and other industrial applications.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate these pathways.

Properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

2-(3-methylphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H11N3OS/c1-10-5-4-6-11(9-10)14-18-19-15(20)12-7-2-3-8-13(12)17-16(19)21-14/h2-9H,1H3

InChI Key

BKPSZXJSGWGBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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